4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole
Description
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS: 2091606-00-5, molecular formula: C₉H₆BrF₃N₂O, molecular weight: 295.06) is a benzimidazole derivative featuring a bromine atom at position 4, a methoxy group at position 5, and a trifluoromethyl group at position 2 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and methoxy substituents influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C9H6BrF3N2O |
|---|---|
Molecular Weight |
295.06 g/mol |
IUPAC Name |
4-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-5-3-2-4-7(6(5)10)15-8(14-4)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
WMJAVEQJBQOIGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of the bromine, methoxy, and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the bromination of 5-methoxy-2-(trifluoromethyl)-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of amino-substituted benzimidazoles.
Scientific Research Applications
Recent studies have underscored the biological significance of benzimidazole derivatives, including 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole. These compounds exhibit a range of pharmacological activities:
- Anticancer Properties : Benzimidazole derivatives are increasingly recognized for their anticancer potential. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro studies have reported IC50 values indicating strong inhibitory effects on cell viability, suggesting that modifications at specific positions significantly enhance anticancer activity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Studies have demonstrated that certain benzimidazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole is crucial for optimizing its pharmacological properties:
- Substituent Effects : The presence of the trifluoromethyl group and methoxy substituent significantly influences the compound's biological activity. Research indicates that variations in these substituents can lead to enhanced binding affinity to biological targets and improved inhibitory potency against cancer cell proliferation .
- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions of this compound with various targets. Molecular docking simulations suggest that 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole interacts favorably with active sites of enzymes like AChE, indicating its potential as a therapeutic agent .
Case Studies
Several case studies illustrate the practical applications and efficacy of benzimidazole derivatives:
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The biological and physicochemical properties of benzimidazoles are highly dependent on substituent positions and electronic characteristics:
Trifluoromethyl (CF₃) Group :
- Compound 60 (5-chloro-1-methyl-2-(trifluoromethyl)-1H-benzimidazole): The CF₃ group at position 2 contributes to high lipophilicity, enhancing membrane permeability. This compound exhibits potent antiparasitic activity (IC₅₀: 0.042 µM against Giardia lamblia), outperforming metronidazole .
- Target Compound : The CF₃ group at position 2 likely confers similar stability but may exhibit altered binding due to the adjacent bromine and methoxy groups.
- Bromine (Br) Substituents: 5-Bromo-2-phenylbenzimidazole (CAS: 1741-50-0): Bromine at position 5 and a phenyl group at position 2 result in distinct π-π stacking interactions. However, the absence of CF₃ and methoxy groups reduces its polarity compared to the target compound .
Methoxy (OCH₃) Group :
Physicochemical and Crystallographic Properties
Crystal Packing :
- The target compound’s methoxy group may participate in hydrogen bonds (e.g., C–H···O), while bromine engages in halogen interactions. In contrast, 1-{2-phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole exhibits C–H···N hydrogen bonds and π-π stacking, stabilizing its crystal lattice .
- Compounds with nitro groups (e.g., 6-bromo-5-methyl-4-nitro-2-CF₃-1H-benzimidazole ) show reduced solubility due to strong electron-withdrawing effects .
Solubility and Lipophilicity :
- The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5), but the methoxy group in the target compound may counterbalance this by enhancing water solubility via hydrogen bonding.
Biological Activity
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole is with a molecular weight of approximately 276.07 g/mol. The presence of bromine, methoxy, and trifluoromethyl groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of key enzymes and receptors associated with cancer proliferation and microbial resistance.
Biological Activities
-
Anticancer Activity :
- Studies have demonstrated that derivatives of benzimidazole, including 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures showed IC50 values in the nanomolar range against A-549 (lung cancer) and HeLa (cervical cancer) cells, indicating potent anticancer properties .
- Molecular docking studies suggest that these compounds interact effectively with proteins involved in cancer cell signaling, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicated effective antimicrobial activity comparable to standard antibiotics .
- Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition at low concentrations .
- Antiviral Activity :
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole?
- Methodological Answer : The compound is typically synthesized via bromination of precursor benzimidazoles using reagents like N-bromosuccinimide (NBS) in refluxing carbon tetrachloride. For example, bromination of 5,6-dimethyl-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole with NBS yields brominated derivatives. Purification involves column chromatography and recrystallization from chloroform/hexanes, though separation of mono-, di-, and tri-brominated products can be challenging . Alternative routes include condensation reactions with aryl aldehydes or amides under catalyst-controlled conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, splitting patterns in aromatic regions distinguish methoxy and trifluoromethyl groups .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹) .
- Elemental Analysis : Cross-validates purity by comparing experimental vs. calculated C/H/N/Br percentages .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Keep in dry, ventilated areas away from heat/ignition sources .
- PPE : Use gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood .
- Spill Response : Neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers mitigate bromination selectivity challenges during synthesis?
- Methodological Answer : Positional selectivity in bromination is influenced by steric and electronic factors. Strategies include:
Q. How to resolve contradictions in spectral data for structural confirmation?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts) often arise from dynamic effects or impurities. Solutions include:
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) .
- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data, as seen in triazole-thione derivatives .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to biological targets (e.g., serotonin receptors) by simulating interactions with active sites .
- Pharmacophore Modeling : Map electronic/steric features (e.g., trifluoromethyl hydrophobicity) to optimize bioactivity .
- In Vitro Assays : Test derivatives for specific activities (e.g., antifungal or anti-inflammatory effects) to correlate substituent modifications with efficacy .
Q. How to address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Characterization : Use TLC and LC-MS to identify bottlenecks (e.g., unstable intermediates) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in aryl-thiazole couplings .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in heterocyclic formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
